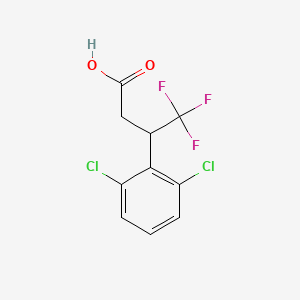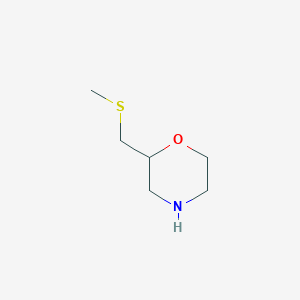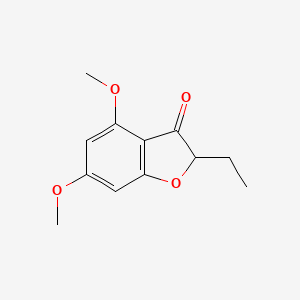
3-(3-Ethyloxetan-3-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Ethyloxetan-3-yl)propanoic acid is a unique chemical compound characterized by its oxetane ring structure. This compound has a molecular weight of 158.2 g/mol and is known for its versatility in various chemical applications . The presence of the oxetane ring imparts distinct chemical properties, making it a valuable asset in synthetic chemistry and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Ethyloxetan-3-yl)propanoic acid typically involves the reaction of 3-ethyl-3-hydroxymethyloxetane with propanoic acid under controlled conditions. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then purified using distillation and recrystallization techniques to obtain high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Ethyloxetan-3-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can convert the oxetane ring to other functional groups.
Substitution: The oxetane ring can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide are employed under basic conditions.
Major Products Formed
Oxidation: Oxetane derivatives with additional oxygen functionalities.
Reduction: Reduced oxetane compounds with altered ring structures.
Substitution: Substituted oxetane compounds with various functional groups.
Aplicaciones Científicas De Investigación
3-(3-Ethyloxetan-3-yl)propanoic acid finds applications in several scientific research fields:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(3-Ethyloxetan-3-yl)propanoic acid involves its interaction with specific molecular targets. The oxetane ring structure allows it to participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially modulating biochemical pathways and exerting therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
3-(3-Ethyloxetan-3-yl)prop-2-ynoic acid: Similar structure with an additional alkyne group.
3-(3-Methyloxetan-3-yl)propanoic acid: Similar structure with a methyl group instead of an ethyl group.
Uniqueness
3-(3-Ethyloxetan-3-yl)propanoic acid is unique due to its specific ethyl substitution on the oxetane ring, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for specialized applications in synthetic chemistry and industrial processes .
Propiedades
Fórmula molecular |
C8H14O3 |
|---|---|
Peso molecular |
158.19 g/mol |
Nombre IUPAC |
3-(3-ethyloxetan-3-yl)propanoic acid |
InChI |
InChI=1S/C8H14O3/c1-2-8(5-11-6-8)4-3-7(9)10/h2-6H2,1H3,(H,9,10) |
Clave InChI |
MZWNCKWQEWIIOB-UHFFFAOYSA-N |
SMILES canónico |
CCC1(COC1)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(1r,4r)-4-[(3-Methyl-1,2-oxazol-5-yl)methoxy]cyclohexan-1-aminehydrochloride,trans](/img/structure/B13532042.png)




![2-Isocyanato-7-oxabicyclo[2.2.1]heptane](/img/structure/B13532068.png)



